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Compound of Interest

Compound Name: Circumdatin A

Cat. No.: B15572487

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Circumdatin A, a benzodiazepine alkaloid produced by fungi of the genus Aspergillus. The
information presented herein is intended to support research, discovery, and development
efforts focused on this and related natural products.

Mass Spectrometry Data

High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS) has been employed
to determine the molecular formula of Circumdatin A.

Table 1: High-Resolution Mass Spectrometry Data for Circumdatin A

lon Calculated m/z Observed miz Molecular Formula

[M+ H]* 508.1714 508.1718 C26H25N30s

Note: Data corresponds to the molecular formula of a related ochrazepine, a conjugate of 2-
hydroxycircumdatin C. The core circumdatin structure's mass spectrometry data would be a
component of this.[1]

Fragmentation Pattern:
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The fragmentation of circumdatins, as a class of alkaloids, typically involves the cleavage of the
benzodiazepine ring system and loss of substituent groups. While a detailed public
fragmentation spectrum for Circumdatin A is not readily available, the general fragmentation
pathway for similar alkaloids involves the elimination of nitrogenous groups and successive
losses of carbonyl groups.[2] Analysis using Collision-Induced Dissociation (CID) would be
expected to yield fragments corresponding to the stable aromatic and heterocyclic core
structures.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

The structural elucidation of Circumdatin A has been achieved through extensive NMR
spectroscopy, including *H NMR, 13C NMR, and various 2D correlation experiments. The data
presented below is typically recorded in deuterated dimethyl sulfoxide (DMSO-ds).

Table 2: *H and 3C NMR Spectroscopic Data for a Circumdatin-related Structure (Ochrazepine
A) in DMSO-de
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Position oC (ppm) OH (ppm), mulit. (J in Hz)
2 162.9

4 146.4 6.83, s

5 127.4

6 65.9 4.19,d (5.8)
7 79.1 4.27,dd (5.8, 2.5)
8 79.1 4.88, m

9 68.1 3.89, m

10 17.9 1.32,d (6.5)
11 19.6 1.19, d (7.0)
1

2 8.17, dd (7.9, 1.5)

3 7.58,td (8.1, 1.2)

4 7.89, td (8.4, 1.5)

5' 7.72,d (8.2)

5

7 7.03, s

8' 6.99, s

NH 8.55, d (5.8)

sp3-CH 4.32, m

CHs 1.51, d (6.7)

Note: This table is a representative compilation based on reported data for Ochrazepine A, a

conjugate containing a 2-hydroxycircumdatin C fragment.[1] The full, detailed NMR data for

Circumdatin A can be found in the supporting information of the cited literature.[1][3]
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for fungal metabolites like Circumdatin A.

Isolation and Purification

Circumdatin A is typically isolated from the fermentation broth of Aspergillus species. The
general procedure involves:

o Fermentation: Culturing the fungus in a suitable liquid or solid medium.

o Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as
ethyl acetate.

o Chromatography: The crude extract is subjected to a series of chromatographic techniques
for purification, which may include:

o Column chromatography on silica gel.
o Preparative thin-layer chromatography (TLC).

o High-performance liquid chromatography (HPLC), often with a C18 reversed-phase
column.

Mass Spectrometry

High-resolution mass spectra are typically acquired on a quadrupole time-of-flight (Q-TOF)
mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol
or acetonitrile) at a concentration of approximately 1 mg/mL.

e Instrumentation: A UPLC-MS-IT-TOF system or similar high-resolution instrument is used.[2]

 lonization Mode: Positive ion mode is commonly used for alkaloids to observe the [M+H]*
adduct.

» Data Acquisition: Data is collected over a mass range of m/z 100-1500.
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e Fragmentation Analysis: Tandem MS (MS/MS) experiments are performed using collision-
induced dissociation (CID) to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers (e.g., 500 or 600 MHz).

o Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7
mL of a deuterated solvent, typically DMSO-de.

e H NMR:

o Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Chemical shifts are referenced to the residual solvent peak (DMSO-de at d 2.50 ppm).
e 13C NMR:

o Spectra are typically acquired with proton decoupling.

o Chemical shifts are referenced to the solvent peak (DMSO-ds at d 39.52 ppm).
e 2D NMR:

o A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation), are performed to establish the connectivity of protons and carbons and to
fully assign the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product like Circumdatin A.
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Spectroscopic Analysis Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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